molecular formula C14H16N4O3 B2735767 (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide CAS No. 1798975-36-6

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2735767
CAS No.: 1798975-36-6
M. Wt: 288.307
InChI Key: NBPSMVWLVAJPQC-VOTSOKGWSA-N
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Description

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethylamino and methoxy groups, and an acrylamide moiety conjugated to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-methoxypyrimidine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Acrylamide Formation: The acrylamide moiety can be synthesized through the reaction of acryloyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the acrylamide derivative in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones.

    Reduction: Corresponding amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry

In material science, the compound’s structural properties might be leveraged to develop new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methoxy groups could facilitate binding to specific molecular targets, while the acrylamide moiety might participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a thiophene ring instead of a furan ring.

    (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(phenyl)acrylamide: Contains a phenyl ring instead of a furan ring.

Uniqueness

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which can impart distinct electronic properties and reactivity compared to similar compounds with different aromatic rings

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-18(2)13-11(9-15-14(17-13)20-3)16-12(19)7-6-10-5-4-8-21-10/h4-9H,1-3H3,(H,16,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSMVWLVAJPQC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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